2-Ethyl-2-methylpentanoic acid

Pharmaceutical impurity profiling Gas chromatography Pharmacopeial reference standard

2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2), also designated as Valproic Acid EP Impurity K or USP Valproic Acid Related Compound K, is a branched-chain saturated carboxylic acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. The compound features a chiral center at the C2 position bearing both ethyl and methyl substituents on a pentanoic acid backbone, yielding the (2RS) racemic mixture as the pharmacopeial standard.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 5343-52-2
Cat. No. B052837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-methylpentanoic acid
CAS5343-52-2
Synonyms2-Ethyl-2-methylvaleric Acid;  2-Ethyl-2-methylpentanoic Acid;  2-Methyl-2-ethylpentanoic Acid;  NSC 466;  α-Ethyl-α-methylvaleric Acid;  α-Methyl-α-ethylvaleric Acid;  Valproic Acid Related Compound K
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCCC(C)(CC)C(=O)O
InChIInChI=1S/C8H16O2/c1-4-6-8(3,5-2)7(9)10/h4-6H2,1-3H3,(H,9,10)
InChIKeyWUWPVNVBYOKSSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2): Sourcing Guide for the Branched C8 Carboxylic Acid Pharmacopeial Reference Standard


2-Ethyl-2-methylpentanoic acid (CAS 5343-52-2), also designated as Valproic Acid EP Impurity K or USP Valproic Acid Related Compound K, is a branched-chain saturated carboxylic acid with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . The compound features a chiral center at the C2 position bearing both ethyl and methyl substituents on a pentanoic acid backbone, yielding the (2RS) racemic mixture as the pharmacopeial standard [1]. It is primarily sourced as a certified reference material (CRM) produced under ISO 17034 and ISO/IEC 17025 accreditation for pharmaceutical impurity profiling of valproic acid drug substance and finished dosage forms . Beyond its pharmacopeial role, it serves as a synthetic intermediate for esters used in flavor and fragrance applications and as a precursor to surfactants and plasticizers .

Why Generic C8 Carboxylic Acids Cannot Substitute for 2-Ethyl-2-methylpentanoic acid in Regulated Analytical Workflows


2-Ethyl-2-methylpentanoic acid is one of several constitutional isomers of valproic acid (C₈H₁₆O₂) that co-elute or partially co-elute under standard gas chromatographic conditions; its unique quaternary carbon branching pattern (ethyl and methyl substituents at C2) produces a distinct relative retention time (RRT 0.98 vs. valproic acid at 1.0) and a reduced relative response factor (RRF 0.89) that differ from those of Valproic Acid Related Compound B (2-isopropylpentanoic acid, RRT ~0.97 relative to valproic acid) and Related Compound A (2-allylpent-4-enoic acid, RRT ~1.13) [1][2]. Substituting a generic branched C8 acid such as 2-ethylhexanoic acid or 2-propylpentanoic acid (valproic acid itself) for this specific impurity standard would yield incorrect retention time alignment and response factor calibration, leading to systematic quantitation errors in pharmacopeial organic impurities testing where the acceptance criterion for this impurity is set at NMT 0.15% [3]. The compound's physicochemical properties—including a boiling point of approximately 227.7 °C at 760 mmHg, a density of 0.928 g/cm³, and a predicted logP between 2.29 and 2.92—further differentiate it from its closest structural analogs in extraction efficiency and chromatographic behavior [4].

Quantitative Differentiation Evidence for 2-Ethyl-2-methylpentanoic acid Against Closest Structural Analogs


USP Chromatographic Identity: Unique Relative Retention Time and Response Factor Differentiate This Impurity from Valproic Acid and Co-occurring Related Compounds

Under the proposed USP monograph GC method for valproic acid organic impurities, 2-Ethyl-2-methylpentanoic acid (Valproic Acid Related Compound K) exhibits a relative retention time (RRT) of 0.98 versus valproic acid at 1.0 and a relative response factor (RRF) of 0.89 [1]. For comparison, Valproic Acid Related Compound B (2-isopropylpentanoic acid) has an RRT of approximately 0.97, and the now-deleted Related Compound A (2-allylpent-4-enoic acid) shows an RRT of approximately 1.13 under the same GC conditions on a G35 stationary phase [1]. In the British Pharmacopoeia (BP 2025) method, the relative retention is reported as approximately 0.97 with reference to valproic acid (retention time ≈ 17 min), and a minimum resolution of 2.0 between the impurity K and valproic acid peaks is required for system suitability [2]. The USP further specifies a resolution requirement of NLT 1.5 between Related Compound B and Related Compound K peaks [1]. These distinct chromatographic parameters mean that only the authentic 2-Ethyl-2-methylpentanoic acid reference standard can correctly identify and quantify this specific process impurity at the mandated acceptance criterion of NMT 0.15%.

Pharmaceutical impurity profiling Gas chromatography Pharmacopeial reference standard Method validation

Physicochemical Property Differentiation: Boiling Point and Density Distinguish This Isomer from Valproic Acid and Impurity B for Distillation-Based Purification

2-Ethyl-2-methylpentanoic acid exhibits a boiling point of approximately 227.7 °C at 760 mmHg (predicted range 215–228 °C across multiple sources) and a density of 0.928 g/cm³ [1][2]. In comparison, valproic acid (2-propylpentanoic acid, CAS 99-66-1) has a reported boiling point of 220–222 °C and a density of approximately 0.90–0.92 g/mL . Valproic Acid Related Compound B (2-isopropylpentanoic acid, CAS 62391-99-5) shows a boiling point of 230.6 °C at 760 mmHg and a density of 0.924 g/cm³ . The target compound's boiling point is thus approximately 5–8 °C higher than valproic acid and approximately 3 °C lower than Related Compound B, providing a narrow but exploitable distillation window for isomer enrichment. The density of 0.928 g/cm³ positions this compound between valproic acid (~0.90 g/mL) and linear octanoic acid (~0.910 g/cm³), a difference attributable to the compact quaternary branching at C2.

Physicochemical characterization Distillation Isomer separation Process chemistry

LogP and Lipophilicity as Determinants of Extraction Efficiency: Differentiating This Isomer from Valproic Acid and Impurity B in Sample Preparation

The octanol-water partition coefficient (LogP) of 2-Ethyl-2-methylpentanoic acid is reported as 2.28740 (experimental database) and predicted as 2.54 (ACD/Labs) to 2.92 (KowWin v1.67 estimate) [1]. Valproic acid has a consensus LogP of 2.75 [2]. Valproic Acid Related Compound B (2-isopropylpentanoic acid) shows a lower LogP of 2.14330 (experimental) to 2.50 (XlogP3 predicted) . The target compound's LogP thus spans a range that overlaps with but is distinguishable from both valproic acid and Impurity B. At physiological pH 7.4, the ACD/LogD of 2-Ethyl-2-methylpentanoic acid drops to 0.02, indicating near-complete ionization and preferential partitioning into the aqueous phase—a behavior shared with other C8 branched carboxylic acids but quantitatively distinct from valproic acid, whose pKa of 4.6–4.8 and LogD (pH 7.4) of approximately -0.3 to 0.1 [2] make it slightly more hydrophilic under alkaline extraction conditions.

Lipophilicity Octanol-water partition Sample preparation Liquid-liquid extraction Bioanalysis

Enantioselective Synthesis Availability: (S)-2-Ethyl-2-methylpentanoic acid Can Be Obtained via Baker's Yeast-Mediated Asymmetric Transformation, Unlike Achiral C8 Analogs

A fully stereoselective synthesis of (S)-2-ethyl-2-methylpentanoic acid has been reported from the formate ester of (S)-ethyl 2-formyl-3-hydroxy-2-methylpropionate, itself obtained through a baker's yeast-mediated transformation, followed by C-2 and C-1 chain elongations via olefin-forming reactions [1]. This enantioselective route, published in Tetrahedron (1996), provides access to the optically pure (S)-enantiomer, a chiral intermediate relevant to the synthesis of verapamil's optically active precursors [2]. In contrast, valproic acid (2-propylpentanoic acid) is achiral and thus cannot provide enantiomerically enriched material for stereochemical studies. Similarly, Related Compound B (2-isopropylpentanoic acid) possesses a chiral center but has no published baker's yeast-mediated enantioselective synthesis route indexed in the primary literature. The (R)-enantiomer can alternatively be accessed via enantioselective hydrogenation of 2-methyl-2-pentenoic acid using chiral rhodium or ruthenium catalysts [3].

Asymmetric synthesis Enantioselective catalysis Baker's yeast biotransformation Chiral building block Verapamil intermediate

Certified Reference Material Specification and Regulatory Monograph Adoption: USP Delists Related Compound A in Favor of Related Compound K

The Sigma-Aldrich pharmaceutical impurity standard (Product No. 07303) for (2RS)-2-Ethyl-2-methylpentanoic acid is specified with an assay of ≥95.0% (GC) and water content ≤1.0%, supplied as a neat liquid with limited shelf life and expiry date on the label . This CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 [1]. Critically, the proposed revision to the USP valproic acid monograph includes three specific changes: (1) revision of the organic impurities test to add Valproic Acid Related Compound K with an acceptance criterion of NMT 0.15%; (2) addition of USP Valproic Acid Related Compound K RS as a new reference standard; and (3) deletion of USP Valproic Acid Related Compound A RS [2]. This regulatory action explicitly replaces the older Related Compound A (2-allylpent-4-enoic acid) with Related Compound K as the required reference standard for organic impurities testing. In contrast, Related Compound B (2-isopropylpentanoic acid) retains its monograph status but serves a different function in system suitability (resolution verification) rather than as the primary impurity quantitation standard.

Certified reference material ISO 17034 Pharmacopeial monograph revision Quality control Regulatory compliance

Optimal Procurement and Application Scenarios for 2-Ethyl-2-methylpentanoic acid Based on Quantitative Differentiation Evidence


Pharmaceutical QC Release Testing of Valproic Acid Drug Substance Under USP Compendial Methods

Analytical laboratories performing USP monograph organic impurities testing for valproic acid drug substance must procure the USP Valproic Acid Related Compound K RS (2-Ethyl-2-methylpentanoic acid) as the primary impurity quantitation standard. The compound's unique RRT of 0.98 and RRF of 0.89 on G35 stationary phase [1] enable unambiguous peak identification against co-eluting impurity B (RRT 0.97) and the now-deleted impurity A (RRT 1.13). The acceptance criterion of NMT 0.15% requires accurate quantitation using the compound-specific RRF of 0.89, as use of a generic calibrant would systematically underestimate this impurity by approximately 11%. The CRM format (≥95.0% GC purity, ≤1.0% water, ISO 17034 certified) ensures traceability for regulatory submissions.

Chiral Building Block for Verapamil Intermediate and Enantioselective Synthesis Programs

Research groups pursuing stereoselective synthesis of calcium channel blockers (e.g., verapamil) or conducting chiral SAR studies on branched fatty acids should source (S)-2-ethyl-2-methylpentanoic acid, which is accessible via a published baker's yeast-mediated asymmetric transformation from (S)-ethyl 2-formyl-3-hydroxy-2-methylpropionate [2]. The (R)-enantiomer is alternatively accessible via Rh- or Ru-catalyzed enantioselective hydrogenation. No comparable enantioselective biotransformation route has been indexed for the other valproic acid constitutional isomers (Related Compounds A, B). This makes 2-ethyl-2-methylpentanoic acid the preferred chiral C8 branched acid synthon.

GC Method Development and System Suitability Verification for Valproic Acid Impurity Profiling

Method development scientists implementing the proposed USP organic impurities GC method should use authentic 2-Ethyl-2-methylpentanoic acid to establish system suitability parameters. The USP requires a minimum resolution of 1.5 between Related Compound B and Related Compound K peaks, and the BP requires resolution ≥2.0 between impurity K and valproic acid [1][3]. The compound's boiling point (~227.7 °C) and predicted vapor pressure (0.069 mm Hg at 25 °C) influence injection port discrimination and split ratio optimization [4], parameters that differ from the lower-boiling valproic acid (220–222 °C) and must be individually validated.

Synthesis of Branched Esters for Flavor and Fragrance Applications

2-Ethyl-2-methylpentanoic acid serves as a precursor for methyl and ethyl esters (e.g., methyl α-ethyl-α-methylvalerate) that find application in fruity flavor and fragrance compositions . The quaternary branching at C2 imparts distinct olfactory properties compared to esters derived from linear C8 acids (e.g., ethyl octanoate) or from valproic acid (2-propylpentanoic acid). The target compound's experimentally measured LogP of 2.29 and density of 0.928 g/cm³ [4] inform esterification reaction design and product purification, while its boiling point approximately 5–8 °C above valproic acid facilitates fractional distillation separation of unreacted starting material from the ester product.

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